N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C_{22}H_{20}F_{N}_{5}O_{2}, and it has a molecular weight of approximately 405.433 g/mol. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals targeting various diseases.
The compound is classified under heterocyclic compounds, specifically within the triazole and quinazoline classes. It is often sourced from chemical suppliers specializing in research-grade materials, such as BenchChem and PubChem, which provide detailed data on its properties and applications.
The synthesis of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves several steps:
Technical details of these reactions often include specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and catalysts (e.g., triethylamine) to facilitate the formation of the desired product.
The molecular structure of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be represented using various chemical notations:
InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29)
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F
These representations highlight the complex arrangement of atoms within the molecule and are crucial for computational modeling and further chemical analysis.
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is known to participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with biological targets:
These interactions contribute to its potential therapeutic effects across a range of conditions.
The physical and chemical properties of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include:
These properties are critical for determining the handling and application of the compound in research.
N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific applications:
The ongoing research into this compound highlights its potential significance in medicinal chemistry and related fields.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8